N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1207027-64-2
Cat. No.: VC4145490
Molecular Formula: C19H21N5O3
Molecular Weight: 367.409
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207027-64-2 |
|---|---|
| Molecular Formula | C19H21N5O3 |
| Molecular Weight | 367.409 |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H21N5O3/c1-11-5-6-13(7-12(11)2)20-18-17(22-24-23-18)19(25)21-14-8-15(26-3)10-16(9-14)27-4/h5-10H,1-4H3,(H,21,25)(H2,20,22,23,24) |
| Standard InChI Key | RATRKNFZJZEZTH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=CC(=C3)OC)OC)C |
Introduction
Overview of the Compound
The compound N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide belongs to the class of 1,2,3-triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry due to their stability and biological activity. The structure includes:
-
Triazole Core: A five-membered ring containing three nitrogen atoms, which often serves as a bioisostere for amides or esters.
-
Aromatic Substituents: The phenyl groups with methoxy and methyl substitutions contribute to the compound's hydrophobicity and electronic properties.
-
Carboxamide Group: This functional group enhances hydrogen bonding potential, influencing solubility and receptor binding.
Medicinal Chemistry
-
Anticancer Activity: Similar triazole derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
-
Antifungal and Antibacterial Properties: Triazoles are well-known for their role in antifungal agents like fluconazole and itraconazole.
-
Anti-inflammatory Effects: The presence of functional groups like carboxamide and substituted phenyl rings can interact with enzymes such as cyclooxygenase or lipoxygenase.
Drug Design
The compound's structural features suggest potential for drug-like properties:
-
Lipophilicity: Substituted phenyl rings may enhance membrane permeability.
-
Hydrogen Bonding: The carboxamide group can form interactions with biological targets.
Synthesis Pathways
The synthesis of triazole derivatives typically involves:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for constructing 1,2,3-triazoles.
-
Amidation Reactions: Formation of the carboxamide group through reaction with an amine or acid derivative.
-
Substituent Introduction: Methoxy and methyl groups can be introduced via electrophilic substitution on aromatic rings.
Analytical Characterization
To confirm the structure and purity of such compounds:
-
NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to aromatic protons, methoxy groups, and amide hydrogens.
-
Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Detects functional groups like C=O (carboxamide) and C-N (triazole).
-
X-ray Crystallography: Provides detailed structural information.
Related Research Findings
Studies on similar triazole derivatives highlight:
-
High binding affinity to enzymes or receptors due to the triazole ring's electron-rich nature.
-
Improved pharmacokinetics when substituted with hydrophobic or electron-donating groups like methoxy or methyl.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume